IDFP

Catalog No.
S1526751
CAS No.
615250-02-7
M.F
C15H32FO2P
M. Wt
294.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IDFP

CAS Number

615250-02-7

Product Name

IDFP

IUPAC Name

1-[fluoro(propan-2-yloxy)phosphoryl]dodecane

Molecular Formula

C15H32FO2P

Molecular Weight

294.39 g/mol

InChI

InChI=1S/C15H32FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h15H,4-14H2,1-3H3

InChI Key

SFRALHFBKRAJPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F

Synonyms

Isopropyl Dodecylfluorophosphonate

Canonical SMILES

CCCCCCCCCCCCP(=O)(OC(C)C)F

Isopropyl dodecylfluorophosphonate, commonly referred to as IDFP, is an organophosphorus compound recognized for its role as an irreversible inhibitor of specific enzymes involved in neurotransmitter degradation. This compound has garnered attention due to its dual inhibitory effects on monoglyceride lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial enzymes in lipid signaling pathways. The molecular formula of IDFP is C₁₅H₃₂FO₂P, and it possesses a molecular weight of 294.4 g/mol .

IDFP acts as an inhibitor of enzymes called monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) []. These enzymes are responsible for degrading endocannabinoids, molecules naturally produced by the body that activate cannabinoid receptors. By inhibiting MAGL and FAAH, IDFP elevates endocannabinoid levels, allowing researchers to study the effects of prolonged endocannabinoid signaling [].

Decomposition

The decomposition pathways of IDFP haven't been extensively studied in scientific literature. However, organophosphate compounds are generally susceptible to hydrolysis (breakdown by water) which could be a potential decomposition pathway [].

IDFP is a hazardous compound due to its inhibitory effect on enzymes crucial for nervous system function.

  • Toxicity: IDFP is highly toxic and can cause severe health effects, including respiratory failure, paralysis, and death [].
  • Flammability: Data not readily available, but organophosphates generally have low flammability.
  • Reactivity: IDFP can react with cholinesterase enzymes, leading to their inactivation. Cholinesterases are essential for proper nerve function, and their inhibition can cause the aforementioned health effects [].

IDFP primarily participates in enzyme inhibition reactions. It acts by forming a stable covalent bond with the serine residue in the active site of MAGL and FAAH, leading to irreversible inhibition. The inhibition mechanism involves the phosphorylation of the serine hydroxyl group, which effectively blocks the enzymatic activity necessary for the breakdown of endocannabinoids and other lipid mediators .

The chemical structure of IDFP allows it to interact with these enzymes at very low concentrations, with reported IC₅₀ values of 0.8 nM for MAGL and 3 nM for FAAH, indicating its potency as an inhibitor .

The biological activity of IDFP is significant in the context of neurobiology and pharmacology. By inhibiting MAGL and FAAH, IDFP increases the levels of endocannabinoids like anandamide, which can modulate various physiological processes such as pain sensation, mood regulation, and appetite control. The elevation of these lipid mediators has potential therapeutic implications for conditions such as chronic pain, anxiety disorders, and obesity .

Moreover, studies have shown that administration of IDFP can lead to increased brain levels of endocannabinoids when administered at doses such as 10 mg/kg, further supporting its role in enhancing endocannabinoid signaling .

The synthesis of IDFP typically involves several steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the phosphonate: Reacting isopropyl alcohol with phosphorus oxychloride to form isopropyl phosphonate.
  • Fluorination: Introducing fluorine into the structure via a fluorinating agent.
  • Alkylation: Attaching a dodecyl group to the phosphonate to yield isopropyl dodecylfluorophosphonate.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

IDFP has several applications in research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable tool for studying endocannabinoid signaling pathways due to its selective inhibition of MAGL and FAAH.
  • Therapeutic Potential: Given its ability to elevate endocannabinoid levels, IDFP may have applications in treating conditions like chronic pain, anxiety, and metabolic disorders.
  • Neuroscience Studies: It is utilized in neuroscience research to investigate the roles of lipid mediators in various physiological processes .

Interaction studies involving IDFP focus on its effects on various biological systems:

  • Endocannabinoid System: Research indicates that IDFP significantly alters the dynamics of the endocannabinoid system by inhibiting degradation pathways.
  • Neuropharmacology: Studies have demonstrated that IDFP can influence behavioral outcomes related to pain perception and anxiety-like behaviors in animal models.
  • Comparative Studies: Interaction studies often compare IDFP with other inhibitors to assess specificity and potency regarding MAGL and FAAH inhibition .

Several compounds exhibit similar inhibitory effects on MAGL and FAAH. Here are some notable examples:

Compound NameTypeIC₅₀ (MAGL)IC₅₀ (FAAH)Unique Features
SAR629Organophosphorus0.5 nM4 nMSelective for both enzymes
URB597Carbamate derivative15 nM10 nMReversible inhibitor
JZL184Indole derivative1 nMNot specifiedSelective for MAGL

IDFP stands out due to its irreversible inhibition mechanism compared to reversible inhibitors like URB597. Its potency at low concentrations makes it particularly effective in modulating endocannabinoid levels more efficiently than many other similar compounds .

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Exact Mass

294.21239542 g/mol

Monoisotopic Mass

294.21239542 g/mol

Heavy Atom Count

19

UNII

NP27DK66E8

Wikipedia

IDFP

Dates

Modify: 2024-04-14
1.Nomura, D.K.,Blankman, J.L.,Simon, G.M., et al. Activation of the endocannabinoid system by organophosphorus nerve agents. Nature Chemical Biology 4(6), 373-378 (2008).

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